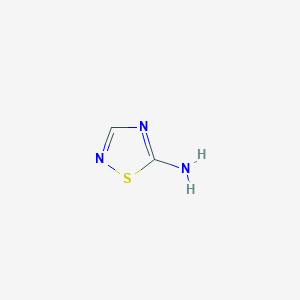
2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide
説明
2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been used extensively in scientific research due to its potential therapeutic applications.
作用機序
2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide acts as a selective antagonist of the mGluR5 receptor, which is a type of glutamate receptor found in the central nervous system. By blocking this receptor, 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide can modulate the release of glutamate, which is a neurotransmitter that plays a key role in many physiological processes, including learning and memory.
生化学的および生理学的効果
2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide has been shown to have several biochemical and physiological effects. It can reduce anxiety and depression-like behaviors in animal models, as well as improve cognitive function. 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One of the main advantages of using 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide in lab experiments is its selectivity for the mGluR5 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for the use of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide in scientific research. One area of interest is the development of more selective and potent mGluR5 antagonists that can be used in clinical trials for the treatment of neurological disorders. Another area of interest is the study of the role of mGluR5 in other physiological processes, such as pain perception and immune function. Finally, the development of new animal models that mimic human neurological disorders could provide valuable insights into the potential therapeutic applications of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide.
合成法
The synthesis of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide involves several steps, including the reaction of 4-methoxyphenol with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting product with ethyl chloroacetate. The final step involves the reaction of the intermediate product with phenethylamine to produce 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide. The overall yield of the synthesis process is around 20%.
科学的研究の応用
2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide has been widely used in scientific research due to its potential therapeutic applications. It has been shown to be effective in treating various neurological disorders, including anxiety, depression, and addiction. 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-20-15-7-9-16(10-8-15)21-13-17(19)18-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFJLZLBSLQYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40943528 | |
| Record name | 2-(4-Methoxyphenoxy)-N-(2-phenylethyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide | |
CAS RN |
21197-91-1 | |
| Record name | Acetamide, 2-(4-methoxyphenoxy)-N-(2-phenylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021197911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methoxyphenoxy)-N-(2-phenylethyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)

![N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine](/img/structure/B188564.png)







![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)

![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)